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Compound of Interest

Compound Name: 4-Hydroxy-4-phenylbutan-2-one

Cat. No.: B3053436 Get Quote

A Researcher's Guide to Spectroscopic Analysis
of C10H12O2 Isomers
For scientists and professionals in drug development, accurate identification of chemical

compounds is paramount. This guide provides a comprehensive comparison of published

spectroscopic data for common isomers of the molecular formula C10H12O2, alongside

standardized experimental protocols for data acquisition. This resource is intended to aid

researchers in verifying the identity and purity of their synthesized or isolated compounds.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry) for five common isomers of C10H12O2: Eugenol, Isoeugenol, Raspberry

Ketone, Propyl Benzoate, and Phenethyl Acetate. This data has been compiled from various

literature sources.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃
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Compound
Chemical Shift (δ) in ppm (Multiplicity,
Integration, Assignment)

Eugenol

5.95 (m, 1H, -CH=CH₂), 5.08 (m, 2H, -CH=CH₂),

6.87 (d, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 6.68 (s,

1H, Ar-H), 5.89 (s, 1H, Ar-OH), 3.86 (s, 3H, -

OCH₃), 3.33 (d, 2H, Ar-CH₂)

Isoeugenol

6.86 (m, 1H, Ar-H), 6.83 (m, 2H, Ar-H), 6.32 (dq,

1H, =CH-CH₃), 6.07 (dq, 1H, Ar-CH=), 5.53 (s,

1H, Ar-OH), 3.90 (s, 3H, -OCH₃), 1.86 (dd, 3H,

=CH-CH₃)[1][2]

Raspberry Ketone

7.04 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 2.82 (t,

2H, Ar-CH₂), 2.74 (t, 2H, -CH₂-C=O), 2.14 (s,

3H, -C(=O)CH₃)[3]

Propyl Benzoate

8.04 (d, 2H, Ar-H), 7.55 (t, 1H, Ar-H), 7.44 (t, 2H,

Ar-H), 4.25 (t, 2H, -O-CH₂-), 1.78 (sextet, 2H, -

CH₂-CH₂-), 1.01 (t, 3H, -CH₃)

Phenethyl Acetate

7.32 - 7.20 (m, 5H, Ar-H), 4.28 (t, 2H, -O-CH₂-),

2.94 (t, 2H, Ar-CH₂-), 2.04 (s, 3H, -C(=O)CH₃)[4]

[5][6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃
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Compound Chemical Shift (δ) in ppm

Eugenol
146.7, 144.1, 137.9, 121.2, 115.6, 114.4, 111.3,

55.9, 39.9

Isoeugenol
146.6, 144.8, 130.6, 125.8, 120.3, 114.3, 108.3,

55.9, 18.2

Raspberry Ketone
209.0, 154.0, 132.8, 129.4, 115.3, 45.4, 30.1,

28.9[3]

Propyl Benzoate
166.6, 132.8, 130.3, 129.5, 128.3, 66.2, 22.1,

10.5

Phenethyl Acetate
170.8, 137.9, 128.9, 128.5, 126.6, 64.9, 35.1,

20.8[4]

Infrared (IR) Spectroscopy
Compound Key Peaks (cm⁻¹)

Eugenol

3500-3300 (O-H stretch), 3075 (Ar C-H stretch),

2970, 2850 (Alkyl C-H stretch), 1638 (C=C

stretch), 1605, 1514 (Ar C=C stretch), 1268 (C-

O stretch)

Isoeugenol

3500-3300 (O-H stretch), 3050 (Ar C-H stretch),

2960, 2850 (Alkyl C-H stretch), 1605, 1512 (Ar

C=C stretch), 1267 (C-O stretch), 965 (trans

C=C bend)

Raspberry Ketone

3400-3100 (O-H stretch), 3025 (Ar C-H stretch),

2960, 2850 (Alkyl C-H stretch), 1705 (C=O

stretch), 1605, 1516 (Ar C=C stretch)

Propyl Benzoate

3065 (Ar C-H stretch), 2970, 2878 (Alkyl C-H

stretch), 1720 (C=O stretch), 1602, 1452 (Ar

C=C stretch), 1275 (C-O stretch)

Phenethyl Acetate

3030 (Ar C-H stretch), 2950 (Alkyl C-H stretch),

1735 (C=O stretch), 1605, 1497 (Ar C=C

stretch), 1240 (C-O stretch)[4]
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Mass Spectrometry (MS)
Compound

m/z of Molecular Ion (M⁺) and Key
Fragments

Eugenol 164 (M⁺), 149, 131, 103, 91, 77

Isoeugenol 164 (M⁺), 149, 131, 103, 77

Raspberry Ketone 164 (M⁺), 107, 77

Propyl Benzoate 164 (M⁺), 122, 105, 77

Phenethyl Acetate 164 (M⁺), 104, 91, 43[4]

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data. Instrument-

specific parameters should be optimized by the user.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)

Sample Preparation: Dissolve 5-25 mg of the compound (for ¹H NMR) or 50-100 mg (for ¹³C

NMR) in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7]

The solution should be free of any solid particles.

Instrumentation: Use a standard NMR spectrometer (e.g., 300-500 MHz).

Data Acquisition:

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the spectrum using appropriate pulse sequences. For ¹³C NMR, broadband proton

decoupling is typically used.[8]

Set the spectral width to encompass all expected signals.
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The number of scans should be adjusted to obtain an adequate signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the raw data.

Phase the spectrum to obtain pure absorption lineshapes.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

Solids: The solid can be prepared as a KBr pellet by grinding a small amount of the

sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively,

a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil)

and placing the paste between salt plates.[9]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or salt plates with Nujol for a

mull).

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final absorbance or transmittance
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spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile). The concentration should be low, typically in the µg/mL to

ng/mL range.

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,

Electron Ionization - EI, or Electrospray Ionization - ESI).

Data Acquisition:

Introduce the sample into the ion source. For EI, the sample is typically introduced via a

direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via

direct infusion or a liquid chromatograph (LC).

The molecules are ionized and fragmented in the ion source.

The resulting ions are separated by the mass analyzer based on their mass-to-charge

ratio (m/z).

The detector records the abundance of each ion.

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The

molecular ion peak and the fragmentation pattern are analyzed to determine the molecular

weight and structural features of the compound.[10]

Workflow for Spectroscopic Data Comparison
The following diagram illustrates a logical workflow for comparing experimentally acquired

spectroscopic data with published literature values to confirm the identity of a compound with

the molecular formula C10H12O2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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